5-(2,4-dinitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro groups and phenyl rings, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,4-dinitrophenol with an appropriate anhydride or acid chloride to form the dinitrophenoxy intermediate. This intermediate is then reacted with a phthalic anhydride derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the nitro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro groups and phenyl rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Another compound with similar nitro and phenoxy groups, used in different applications.
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside: A compound with similar structural features, used in biochemical studies.
Uniqueness
5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural arrangement
Properties
Molecular Formula |
C20H11N3O7 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-(2,4-dinitrophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H11N3O7/c24-19-15-8-7-14(11-16(15)20(25)21(19)12-4-2-1-3-5-12)30-18-9-6-13(22(26)27)10-17(18)23(28)29/h1-11H |
InChI Key |
JUELCHAGSGQRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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